Welcome to the BenchChem Online Store!
molecular formula C8H14O2S2 B138379 (S)-lipoic acid CAS No. 1077-27-6

(S)-lipoic acid

Cat. No. B138379
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04705867

Procedure details

8.0 grams (0.038 mole) of 6,8-dimercapto octanoic acid were added to 1.54 grams (0.038 mole) of sodium hydroxide in 90 ml of water and the solution formed adjusted to pH 9 with dilute aqueous sodium hydroxide. The solution was extracted twice, each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off and the residual ether removed in a vacuum. The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate added and oxygen led in with stirring at room temperture. After 2.5 hours the reaction solution had reached a pH of 12.4, the supply of oxygen was ended and the precipitated iron salt filtered off. The clear yellow solution was acidified with 10% hydrochloric acid at 5° C., to 10° C., further stirred for 1 hour at pH 1 and the precipitated crude product filtered off. The precipitate was washed with water, dried in a vacuum and recrystallized from ethyl acetate/hexane. After drying there were obtained 5.9 grams (75% of theory) of 1,2-dithiolane-3-pentanoic acid as yellow crystals having a melting point of 61° C. to 62° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH2:10][CH2:11][SH:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[OH-].[Na+]>O>[S:12]1[CH2:11][CH2:10][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])[S:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
SC(CCCCC(=O)O)CCS
Name
Quantity
1.54 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring at room temperture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution formed
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice
CUSTOM
Type
CUSTOM
Details
each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off
CUSTOM
Type
CUSTOM
Details
the residual ether removed in a vacuum
ADDITION
Type
ADDITION
Details
The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the precipitated iron salt filtered off
CUSTOM
Type
CUSTOM
Details
was acidified with 10% hydrochloric acid at 5° C., to 10° C.
STIRRING
Type
STIRRING
Details
further stirred for 1 hour at pH 1
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated crude product
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
After drying there

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
S1SC(CC1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04705867

Procedure details

8.0 grams (0.038 mole) of 6,8-dimercapto octanoic acid were added to 1.54 grams (0.038 mole) of sodium hydroxide in 90 ml of water and the solution formed adjusted to pH 9 with dilute aqueous sodium hydroxide. The solution was extracted twice, each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off and the residual ether removed in a vacuum. The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate added and oxygen led in with stirring at room temperture. After 2.5 hours the reaction solution had reached a pH of 12.4, the supply of oxygen was ended and the precipitated iron salt filtered off. The clear yellow solution was acidified with 10% hydrochloric acid at 5° C., to 10° C., further stirred for 1 hour at pH 1 and the precipitated crude product filtered off. The precipitate was washed with water, dried in a vacuum and recrystallized from ethyl acetate/hexane. After drying there were obtained 5.9 grams (75% of theory) of 1,2-dithiolane-3-pentanoic acid as yellow crystals having a melting point of 61° C. to 62° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH2:10][CH2:11][SH:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[OH-].[Na+]>O>[S:12]1[CH2:11][CH2:10][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])[S:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
SC(CCCCC(=O)O)CCS
Name
Quantity
1.54 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring at room temperture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution formed
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice
CUSTOM
Type
CUSTOM
Details
each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off
CUSTOM
Type
CUSTOM
Details
the residual ether removed in a vacuum
ADDITION
Type
ADDITION
Details
The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the precipitated iron salt filtered off
CUSTOM
Type
CUSTOM
Details
was acidified with 10% hydrochloric acid at 5° C., to 10° C.
STIRRING
Type
STIRRING
Details
further stirred for 1 hour at pH 1
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated crude product
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
After drying there

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
S1SC(CC1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04705867

Procedure details

8.0 grams (0.038 mole) of 6,8-dimercapto octanoic acid were added to 1.54 grams (0.038 mole) of sodium hydroxide in 90 ml of water and the solution formed adjusted to pH 9 with dilute aqueous sodium hydroxide. The solution was extracted twice, each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off and the residual ether removed in a vacuum. The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate added and oxygen led in with stirring at room temperture. After 2.5 hours the reaction solution had reached a pH of 12.4, the supply of oxygen was ended and the precipitated iron salt filtered off. The clear yellow solution was acidified with 10% hydrochloric acid at 5° C., to 10° C., further stirred for 1 hour at pH 1 and the precipitated crude product filtered off. The precipitate was washed with water, dried in a vacuum and recrystallized from ethyl acetate/hexane. After drying there were obtained 5.9 grams (75% of theory) of 1,2-dithiolane-3-pentanoic acid as yellow crystals having a melting point of 61° C. to 62° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH2:10][CH2:11][SH:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[OH-].[Na+]>O>[S:12]1[CH2:11][CH2:10][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])[S:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
SC(CCCCC(=O)O)CCS
Name
Quantity
1.54 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring at room temperture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution formed
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice
CUSTOM
Type
CUSTOM
Details
each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off
CUSTOM
Type
CUSTOM
Details
the residual ether removed in a vacuum
ADDITION
Type
ADDITION
Details
The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the precipitated iron salt filtered off
CUSTOM
Type
CUSTOM
Details
was acidified with 10% hydrochloric acid at 5° C., to 10° C.
STIRRING
Type
STIRRING
Details
further stirred for 1 hour at pH 1
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated crude product
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
After drying there

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
S1SC(CC1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.